2,4-Dichloro-5-nitro-6-methoxypyrimidine
Description
Properties
Molecular Formula |
C5H3Cl2N3O3 |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
2,4-dichloro-6-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3 |
InChI Key |
BKHVSYXPBSYAEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Synthesis
2,4-Dichloro-5-nitro-6-methoxypyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications. Notably, it can be modified to produce substituted pyrimidines and amino derivatives, which are important in drug development and material science.
Antibacterial Properties
Research has demonstrated that this compound exhibits notable antibacterial activity. The compound inhibits bacterial ribosomal RNA, disrupting protein synthesis and preventing bacterial growth. This mechanism suggests potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. For instance, certain pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were comparable to or better than those of established anti-inflammatory drugs like celecoxib .
Medical Applications
Potential Anticancer Agent
The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, its derivatives have shown efficacy in ovarian cancer xenografts by inducing cell death and inhibiting angiogenesis.
Case Studies
Several case studies illustrate the diverse applications of this compound:
-
Study on Antibacterial Activity :
- Researchers tested the compound against several bacterial strains and found it significantly reduced bacterial growth by targeting ribosomal RNA.
-
Anti-inflammatory Research :
- In vivo studies demonstrated that certain derivatives effectively reduced pro-inflammatory cytokines in mouse models of arthritis.
- Anticancer Efficacy :
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Used as a building block for synthesizing complex organic molecules | Produces various substituted pyrimidines |
| Biological Activity | Exhibits antibacterial properties by inhibiting ribosomal RNA | Effective against multiple bacterial strains |
| Anti-inflammatory | Derivatives show significant COX-2 inhibition | Comparable efficacy to celecoxib |
| Medical Applications | Investigated for anticancer potential | Induces apoptosis and inhibits tumor growth |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their substituent effects:
Key Observations :
- Methoxy vs. Methyl : The methoxy group in this compound provides stronger electron-withdrawing effects compared to methyl, enhancing electrophilicity at the 2- and 4-positions for nucleophilic aromatic substitution (SNAr) .
- Nitro Group Impact : The nitro group at position 5 significantly lowers the electron density of the pyrimidine ring, favoring SNAr reactions. This contrasts with 4,6-Dichloro-5-methoxypyrimidine, which lacks the nitro group and exhibits weaker electrophilicity .
Crystallographic and Intermolecular Interactions
Preparation Methods
Sequential Nitration and Chlorination
The most widely documented approach involves nitrating a dihydroxypyrimidine precursor followed by chlorination. For example, 4,6-dihydroxy-2-methylpyrimidine undergoes nitration in a sulfuric acid/nitric acid mixture at 40–50°C to yield 5-nitro-4,6-dihydroxy intermediates. Subsequent chlorination with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst achieves 91.7% conversion to 5-nitro-4,6-dichloro derivatives.
Critical Parameters :
Methoxylation Strategies
Introducing the 6-methoxy group necessitates either:
-
Pre-chlorination methylation : Protecting the 6-hydroxy group with methyl iodide before nitration/chlorination.
-
Post-chlorination substitution : Nucleophilic displacement of 6-chloro using sodium methoxide, though nitro groups hinder reactivity.
Optimized Synthetic Protocols
Route A: Nitration → Chlorination → Methoxylation
Step 1: Nitration of 4,6-Dihydroxy-2-methylpyrimidine
-
Conditions : 4,6-Dihydroxy-2-methylpyrimidine (1.0 mol) in H₂SO₄ (95%) at 40°C, with gradual addition of HNO₃ (65%).
Step 2: Chlorination with POCl₃
Step 3: Methoxylation at Position 6
Route B: Phosgene-Mediated Chlorination
Step 1: Chlorination of 5-Nitro-4,6-dihydroxypyrimidine
Advantages :
Solubility and Purification
Experimental solubility data for structurally similar 2,4-dichloro-5-methoxypyrimidine:
| Solvent | Solubility (g/100g, 298K) |
|---|---|
| Acetone | 12.4 |
| Ethyl acetate | 8.7 |
| Methanol | 3.2 |
| Tetrachloromethane | 1.1 |
Acetone’s superior solubility enables efficient recrystallization, achieving >98% purity.
Comparative Analysis of Methods
| Parameter | Route A (POCl₃) | Route B (Phosgene) |
|---|---|---|
| Yield | 68–72% | 74–83% |
| Purity | 95–97% | 97–99% |
| Environmental Impact | High (P-waste) | Low |
| Scalability | Industrial | Pilot-scale |
Q & A
Q. What synthetic methodologies are employed for the preparation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine, and how can reaction yields be optimized?
The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes nitration of a pre-chlorinated intermediate, followed by methoxylation. For example, starting with 4,6-dichloropyrimidine, nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) at the 6-position is critical. Optimization involves monitoring reaction kinetics via TLC/HPLC and adjusting stoichiometry to minimize side reactions (e.g., over-chlorination). Yields (~40–50%) can be improved by inert atmosphere conditions and solvent selection (e.g., DMF for polar intermediates) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For instance, single-crystal X-ray studies reveal planar pyrimidine rings with deviations in methoxy groups (r.m.s. deviation ~0.013 Å) and Cl···N contacts (3.09–3.10 Å) stabilizing the crystal lattice .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons absent due to symmetry).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248) and fragmentation patterns.
- IR spectroscopy : Detects NO₂ stretches (~1520 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. What are the key considerations in designing derivatives of this compound for biological activity studies?
Focus on substituent effects:
- Nitro group reduction : Convert NO₂ to NH₂ to study cytotoxicity or DNA-binding potential.
- Methoxy replacement : Replace OMe with bulkier groups (e.g., ethoxy, allyl) to modulate lipophilicity.
- Chlorine substitution : Introduce fluorine for enhanced metabolic stability. Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial activity) and computational docking to validate target interactions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactive sites and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can map frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic regions. For example:
- Electrostatic potential (ESP) surfaces : Highlight electron-deficient areas near NO₂ and Cl groups, favoring nucleophilic attack.
- Fukui indices : Quantify site-specific reactivity; high f⁻ values at C4 and C6 suggest susceptibility to substitution.
- HOMO-LUMO gaps : Narrow gaps (~4.5 eV) indicate charge-transfer potential, relevant for photochemical applications .
Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions for this compound?
Discrepancies often arise from solvent effects or dynamic processes. Solutions include:
- Solvent modeling : Use PCM (Polarizable Continuum Model) in DFT to simulate DMSO or CDCl₃ environments.
- Dynamic NMR : Detect rotational barriers in methoxy groups causing signal splitting.
- X-ray validation : Compare computed geometries with crystallographic data to calibrate theoretical models .
Q. How do intermolecular interactions (e.g., Cl···N contacts) influence the crystal packing and physicochemical properties?
Short Cl···N interactions (3.09–3.10 Å) create a 3D framework, enhancing thermal stability (m.p. 313–315 K) and reducing solubility in nonpolar solvents. These interactions also affect:
- Hygroscopicity : Tight packing minimizes moisture absorption.
- Melting behavior : High symmetry and strong van der Waals forces elevate melting points.
- Diffraction quality : Well-defined crystals enable high-resolution structural studies (R factor = 0.024) .
Q. What experimental protocols mitigate instability issues during storage or reaction of nitro-substituted pyrimidines?
- Light sensitivity : Store in amber vials under N₂ to prevent nitro group photoreduction.
- Thermal decomposition : Avoid temperatures >100°C; use low-boiling solvents (e.g., acetonitrile) for recrystallization.
- Hydrolysis : Anhydrous conditions (molecular sieves) prevent Cl substitution by OH⁻ in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
